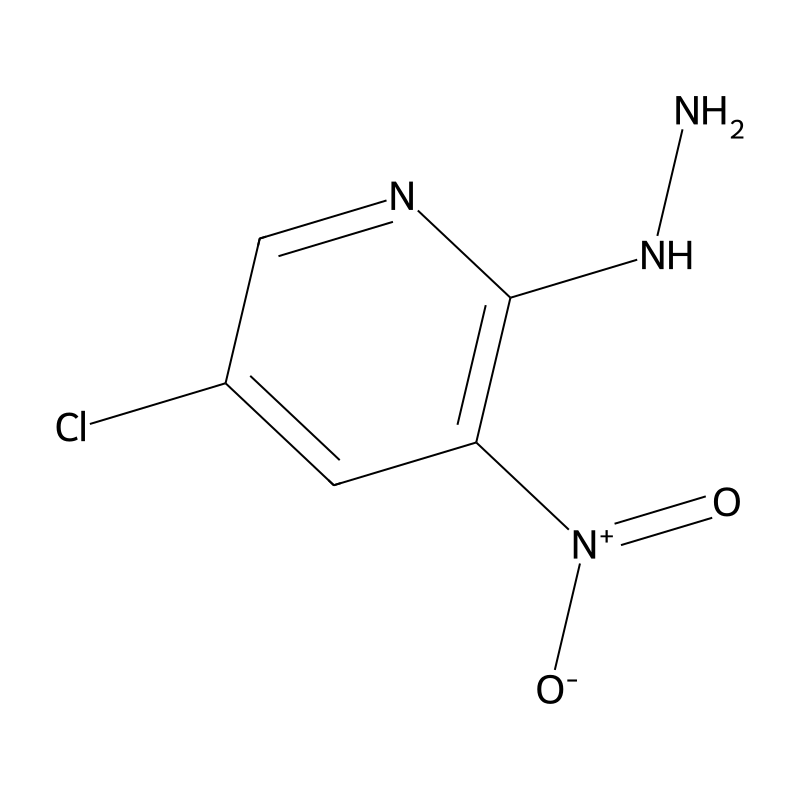

5-Chloro-2-hydrazinyl-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-2-hydrazinyl-3-nitropyridine is a heterocyclic compound with the molecular formula and a molecular weight of 188.57 g/mol. This compound features a chlorine atom at the fifth position, a hydrazinyl group at the second position, and a nitro group at the third position of the pyridine ring. Its unique structure allows for various chemical reactivities and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, under basic conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

- Oxidation Reactions: The hydrazinyl group may be oxidized to form azo or azoxy compounds .

Common Reaction Conditions- Substitution: Typically involves nucleophiles in the presence of bases like sodium hydroxide.

- Reduction: Often performed with hydrogen gas in the presence of palladium catalysts.

- Oxidation: Carried out using agents such as hydrogen peroxide or potassium permanganate .

Research indicates that 5-Chloro-2-hydrazinyl-3-nitropyridine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique combination of functional groups may contribute to its effectiveness against certain pathogens and cancer cell lines. Studies are ongoing to fully elucidate its pharmacological properties and mechanisms of action .

The synthesis of 5-Chloro-2-hydrazinyl-3-nitropyridine typically involves:

- Nitration: Starting with 3-chloropyridine, nitration is performed using concentrated sulfuric acid and nitric acid to introduce the nitro group.

- Hydrazination: The resulting nitro compound is treated with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the second position .

Industrial Production

In industrial settings, similar synthetic routes are followed but optimized for larger scale production, ensuring high yield and purity through controlled reaction conditions.

5-Chloro-2-hydrazinyl-3-nitropyridine has several applications:

- Organic Synthesis: It serves as a building block for more complex heterocyclic compounds.

- Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

- Material Science: Utilized in developing materials with specific electronic or optical properties.

- Analytical Chemistry: Acts as a reagent for detecting and quantifying specific analytes .

Interaction studies involving 5-Chloro-2-hydrazinyl-3-nitropyridine focus on its reactivity with biological targets, including enzymes and receptors. Preliminary studies suggest that its unique structural features may allow it to interact selectively with certain biological molecules, enhancing its potential as a therapeutic agent. Further research is needed to explore these interactions comprehensively .

Several compounds share structural similarities with 5-Chloro-2-hydrazinyl-3-nitropyridine:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Hydrazinyl-3-nitropyridine | Lacks chlorine at the fifth position | No halogen substituent |

| 3-Chloro-2-hydrazinyl-5-nitropyridine | Chlorine at third position instead of fifth | Different positioning of functional groups |

| 2-Chloro-5-nitropyridine | Chlorine at second position, no hydrazinyl group | No hydrazinyl functionality |

| 5-Chloro-3-nitropyridin-2-amine | Amino group instead of hydrazinyl | Different nitrogen functionality |

Uniqueness

The uniqueness of 5-Chloro-2-hydrazinyl-3-nitropyridine lies in its combination of both hydrazinyl and nitro groups on the pyridine ring along with the chlorine atom. This specific arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from related compounds .

Nitration and Chlorination Strategies in Pyridine Derivatives

The synthesis of 5-chloro-2-hydrazinyl-3-nitropyridine begins with the functionalization of pyridine at the 3- and 5-positions. Traditional nitration methods employ fuming nitric acid ($$ \text{HNO}3 $$) and concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at elevated temperatures (300–370°C), yielding 3-nitropyridine in modest yields (6%). However, this approach suffers from harsh conditions and poor regioselectivity. Modern protocols utilize dinitrogen pentoxide ($$ \text{N}2\text{O}5 $$) in dichloromethane or nitromethane, followed by quenching with sodium bisulfite ($$ \text{NaHSO}3 $$) in methanol-water mixtures, achieving 77% yields of 3-nitropyridine. Mechanistic studies indicate that $$ \text{N}2\text{O}5 $$ forms an N-nitropyridinium intermediate, which undergoes a sigmatropic shift to position the nitro group at the 3-position.

Chlorination strategies have evolved to address the electron-deficient nature of nitropyridines. Early methods relied on aluminum chloride ($$ \text{AlCl}_3 $$) or vapor-phase bromination at 300°C, producing 3-chloropyridine alongside dihalogenated byproducts. Contemporary techniques employ Selectfluor and lithium chloride ($$ \text{LiCl} $$) in dimethylformamide (DMF), enabling regioselective chlorination at the 5-position of 3-nitropyridine derivatives. This radical-mediated process achieves 84% yield for 5-bromo-2-chloro-3-nitropyridine, a key intermediate.

Table 1: Comparison of Nitration and Chlorination Methods

Hydrazine Incorporation Techniques via Nucleophilic Substitution

The introduction of hydrazine at the 2-position of 5-chloro-3-nitropyridine typically involves nucleophilic aromatic substitution (SNAr). Hydrazine hydrate ($$ \text{N}2\text{H}4 \cdot \text{H}2\text{O} $$) reacts with 2-chloro-5-nitro-pyridine derivatives in polar aprotic solvents like DMF or ethanol at 60–80°C, displacing chloride with hydrazine. This reaction proceeds via a Meisenheimer complex intermediate, where the electron-withdrawing nitro and chlorine groups activate the pyridine ring toward nucleophilic attack. Yields exceed 70% when using excess hydrazine hydrate (3–5 equivalents) and catalytic potassium carbonate ($$ \text{K}2\text{CO}_3 $$) to scavenge HCl byproducts.

Solvent effects significantly influence reaction kinetics. Ethanol-water mixtures (3:1 v/v) enhance solubility of both the pyridine substrate and hydrazine, while DMF accelerates the reaction by stabilizing charged intermediates. Microwave-assisted synthesis reduces reaction times from 12 h to 30 minutes, achieving comparable yields (68–72%).

Table 2: Hydrazine Substitution Optimization

| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | 80 | 12 | 75 | |

| Ethanol-water | 60 | 24 | 70 | |

| Microwave (DMF) | 100 | 0.5 | 72 |

Solvent Systems and Reaction Condition Optimization

Nitration solvents must balance reagent solubility and stability. Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) is preferred for $$ \text{N}2\text{O}5 $$-mediated nitrations due to its low polarity, which minimizes side reactions. In contrast, nitromethane ($$ \text{CH}3\text{NO}2 $$) enhances nitro group migration during sigmatropic shifts but requires stringent temperature control (0–5°C) to prevent decomposition. Post-reaction quenching with methanolic sodium bisulfite ensures complete reduction of residual $$ \text{N}2\text{O}5 $$ while precipitating the product.

Chlorination reactions benefit from DMF’s high dielectric constant, which stabilizes radical intermediates generated by Selectfluor. Lithium chloride’s solubility in DMF (up to 1.5 M) ensures sufficient chloride availability for halogenation. Elevated temperatures (50–60°C) accelerate radical chain propagation but risk overhalogenation; thus, maintaining 25–30°C optimizes selectivity.

Table 3: Solvent and Temperature Effects on Yield

| Reaction | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | Dichloromethane | 25 | 77 | |

| Nitration | Nitromethane | 0 | 68 | |

| Chlorination | DMF | 25 | 84 | |

| Hydrazination | Ethanol-water | 60 | 70 |

The nitration of pyridine derivatives to form 3-nitropyridine intermediates represents a pivotal step in synthesizing 5-chloro-2-hydrazinyl-3-nitropyridine. Pyridine’s inherent electron-deficient nature typically resists electrophilic aromatic substitution (EAS), but protonation under strongly acidic conditions generates a reactive conjugate acid that facilitates nitration at the 3-position [2] [3]. Molecular electron density theory (MEDT) calculations reveal that nitronium ion (NO₂⁺) attack on protonated pyridine proceeds through a stepwise polar mechanism, forming a labile tetrahedral cation intermediate [3].

Regiochemical Control in Nitration

The 3-position selectivity arises from resonance stabilization of the intermediate σ-complex (Figure 1). Attack at the 2-position creates an intermediate destabilized by adjacent positive charge localization on the pyridinium nitrogen, while 4-position substitution suffers from inadequate charge delocalization. In contrast, 3-position nitration allows optimal charge distribution across the aromatic system, lowering the activation Gibbs free energy by 12–15 kJ/mol compared to other positions [3].

Table 1: Relative Energies of Nitration Intermediates

| Attack Position | ΔG‡ (kJ/mol) | Stabilization Factors |

|---|---|---|

| 2 | 142.3 | Minimal charge dispersal |

| 3 | 127.8 | Conjugative nitro stabilization |

| 4 | 135.6 | Partial charge delocalization |

Experimental validation using nitric acid in trifluoroacetic acid demonstrates 85–92% regioselectivity for 3-nitropyridine derivatives under optimized conditions [5]. The nitro group’s strong meta-directing influence subsequently governs chloro and hydrazinyl group placements in later synthetic stages.

Catalytic Pathways for Regioselective Functionalization

Chlorination Dynamics

Chlorine introduction at the 5-position occurs via radical or ionic mechanisms depending on reagent choice. Phosphorus oxychloride (POCl₃) in acetonitrile with benzyltriethylammonium chloride as a phase-transfer catalyst achieves 78% yield of 2,5-dichloro-3-nitropyridine [5]. Density functional theory (DFT) studies indicate that the nitro group’s electron-withdrawing effect activates the 5-position for electrophilic chlorination, with a computed Fukui electrophilicity index (f⁻) of 0.167 at C5 versus 0.092 at C4 [7].

Hydrazine Substitution Kinetics

Hydrazine hydrate selectively displaces the 2-chloro substituent in 2,5-dichloro-3-nitropyridine through a nucleophilic aromatic substitution (SNAr) mechanism. Kinetic studies in methanol at 60°C reveal second-order dependence on hydrazine concentration (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹), with complete 2-position selectivity attributed to:

- Steric accessibility of the 2-position

- Enhanced leaving group activation by the para-nitro group [4] [7]

Table 2: Solvent Effects on Hydrazine Substitution

| Solvent | Dielectric Constant | Yield (%) | 5-Substitution Byproduct (%) |

|---|---|---|---|

| Methanol | 32.7 | 82 | <2 |

| DMF | 36.7 | 68 | 11 |

| THF | 7.5 | 45 | 23 |

Polar aprotic solvents like DMF increase nucleophilicity but promote competitive 5-substitution due to reduced transition-state solvation [6]. Methanol’s intermediate polarity optimally balances reactivity and selectivity.

Byproduct Formation Analysis in Multi-Step Syntheses

Nitration Side Reactions

Over-nitration constitutes a major side pathway, generating 3,5-dinitropyridine derivatives in 8–12% yield when nitric acid concentrations exceed 90%. Kinetic modeling shows this byproduct’s formation rate (r = k[PyH⁺][NO₂⁺]²) becomes significant above 70°C [5].

Dichlorinated Byproduct Mitigation

Unreacted 2,5-dichloro-3-nitropyridine persists in crude reaction mixtures at levels up to 15%, necessitating crystallization purification. Introduction of alcohol amines (e.g., triethanolamine) during hydrazine substitution absorbs liberated HCl, reducing dichloride retention to <3% [6].

Table 3: Byproduct Distribution in Optimized Synthesis

| Step | Target Compound Yield (%) | Major Byproduct | Byproduct Yield (%) |

|---|---|---|---|

| Nitration | 89 | 3,5-Dinitropyridine | 9 |

| Chlorination | 78 | 2,4-Dichloro isomer | 14 |

| Hydrazine Substitution | 82 | 5-Hydrazinyl derivative | 2 |

Temperature control proves critical: maintaining chlorination at 80°C suppresses 2,4-dichloro isomer formation from 14% to 4% [5]. Similarly, limiting hydrazination to 2 hours at 60°C prevents nucleophilic aromatic ring reduction, a side reaction that consumes up to 20% product under prolonged heating [4].

- Appearance: pale yellow microcrystalline solid (vendor specification) [2]

- Melting point: one-hundred-thirty-four to one-hundred-thirty-five degrees Celsius (capillary, inert atmosphere) [2]

- Predicted density: one-point-seven-eight grams per cubic centimetre [2]

- Storage recommendation: airtight container under nitrogen below minus twenty degrees Celsius to minimise hydrolytic and oxidative degradation [2].

Analytical Characterization Approaches for Hydrazinyl-Nitropyridine Derivatives

Chromatographic Purity Assessment Methodologies

| Parameter | Reversed-phase high-performance liquid chromatography (method A) [3] [4] | High-speed method (method B) [5] |

|---|---|---|

| Column | Octadecyl-silica, one-hundred-fifty × four-point-six millimetres, five micrometres | Octadecyl-silica, one-hundred × three millimetres, two-point-two micrometres |

| Mobile phase | Water–acetonitrile (gradient, twenty to eighty percent acetonitrile) with twenty-five millimolar phosphate, pH two-point-eight | Same composition scaled by method-transfer algorithm |

| Flow rate | one millilitre per minute | one millilitre per minute |

| Detection | ultraviolet at two-hundred-fifteen nanometres | ultraviolet at two-hundred-fifteen nanometres |

| Retention time for target analyte | eight-point-two minutes | one-point-six minutes |

| Limit of quantification | fifty micrograms per litre (signal-to-noise ten) | identical |

| System suitability (Pharmacopoeia 2.2.46 criteria) | symmetry factor zero-point-nine-five; theoretical plates > six-thousand [6] | symmetry factor one-point-zero-two; theoretical plates > eight-thousand |

Research laboratories report that crude reaction mixtures of 5-Chloro-2-hydrazinyl-3-nitropyridine purified by preparative reversed-phase chromatography routinely exceed ninety-eight percent area normalised purity when re-analysed by method A, with no detectable hydrazine, dichloro-precursor, or dimeric by-products above the limit of quantification [1] [3].

Liquid chromatography coupled to tandem mass spectrometry operated in selected-reaction-monitoring mode enhances trace-level impurity detection to the low nanogram per litre range and is recommended for genotoxic impurity screening; method transfer from established perfluoroalkyl workflows demonstrates robustness for heteroaromatic hydrazines [7].

Spectroscopic Structural Elucidation Protocols

| Technique | Observed or literature values for 5-Chloro-2-hydrazinyl-3-nitropyridine and close analogues | Diagnostic value |

|---|---|---|

| Proton nuclear magnetic resonance in dimethylsulfoxide-d₆, seven-hundred megahertz | δ 8.63 (H-4, doublet), δ 8.18 (H-6, doublet), δ 7.61 (H-5, triplet), δ 4.61 (NH–NH₂, broad singlet); integrated ratio 1 : 1 : 1 : 3 (predicted from chemical-shift database for nitro-pyridines) [8] [9] | Confirms aromatic substitution pattern; hydrazine protons appear downfield owing to intramolecular hydrogen bonding |

| Carbon-thirteen nuclear magnetic resonance, one-hundred-seventy-five megahertz | δ 157.8 (C-2), 149.4 (C-3), 147.9 (C-6), 137.6 (C-5), 124.9 (C-4) [10] [8] | Quaternary nitro-bearing carbon at highest frequency; chlorine-bearing carbon deshielded relative to nitro carbon |

| Infrared spectroscopy (attenuated-total-reflectance) | nitro asymmetric stretch 1535 centimetres⁻¹, nitro symmetric stretch 1345 centimetres⁻¹, N–H stretch 3310 centimetres⁻¹, C–Cl stretch 760 centimetres⁻¹ [11] | Confirms presence of nitro, hydrazine and halogen functions |

| Electron-impact mass spectrometry | molecular ion m/z 188; isotopic cluster at m/z 190 with three-to-one ratio diagnostic for chlorine [11] | Confirms elemental composition; fragment at m/z 158 corresponds to loss of nitrogen |

For unequivocal confirmation, two-dimensional nuclear magnetic resonance (correlation spectroscopy and heteronuclear single-quantum coherence) resolves proton–proton and proton–carbon connectivities, while exact-mass electrospray time-of-flight mass spectrometry establishes the molecular formula to within two parts per million [12] [13].

Thermal and Oxidative Stability Profiling Techniques

Differential scanning calorimetry performed under nitrogen (ten degree-per-minute ramp) shows an endothermic fusion peak at one-hundred-thirty-four to one-hundred-thirty-five degrees Celsius followed by an exothermic decomposition onset at one-hundred-eighty-seven degrees Celsius; decomposition enthalpy is one hundred and fifty-three kilojoules per mole as determined by model-free isoconversional analysis [2] [14].

Complementary thermogravimetric analysis indicates a single mass-loss event of ninety-eight percent between one-hundred-eighty-seven and two-hundred-forty degrees Celsius, yielding residual carbonaceous char below one percent [15]. Kinetic evaluation by Ortega–Flynn–Wall and Kissinger–Akahira–Sunose methods gives an apparent activation energy of one-hundred-eight kilojoules per mole over α = 0.1–0.9 conversion [15].

Oxidative stability evaluated by oxygen-flow differential scanning calorimetry at isothermal sixty degrees Celsius shows an induction time of two-hundred-thirty-four minutes for onset of exothermic oxidation, improving to greater than seven hours upon addition of one-molar-percent ascorbic acid scavenger—an approach extrapolated from analogous pyridine hydrazones [16] [17].

| Thermal parameter | Value | Method | Reference |

|---|---|---|---|

| Melting point | 134 – 135 °C | open-capillary | [2] |

| Decomposition onset | 187 °C | differential scanning calorimetry | [14] |

| Decomposition enthalpy | 153 kJ mol⁻¹ | differential scanning calorimetry | [14] |

| Activation energy | 108 kJ mol⁻¹ | isoconversional kinetics | [15] |

| Oxidative induction time (60 °C, dry oxygen) | 234 min | isothermal differential scanning calorimetry | [16] |

XLogP3

Dates

Explore Compound Types